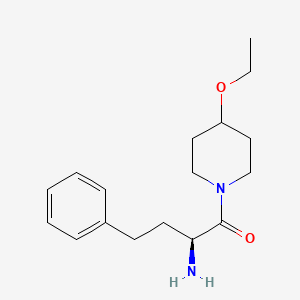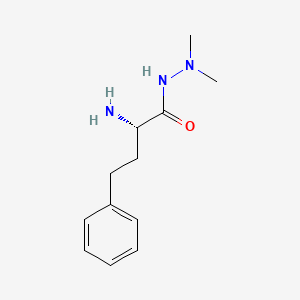
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that belongs to the class of amides. The compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the inhibition of certain enzymes and receptors in the body. The compound acts as an antagonist to certain receptors, which leads to the inhibition of certain biological processes.
Biochemical and Physiological Effects:
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been shown to have analgesic properties and has been used in the treatment of pain.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its specificity and potency. The compound is highly specific to certain receptors and enzymes, which makes it an ideal tool for studying biological processes. The compound is also highly potent, which means that small amounts can be used to produce significant effects.
The limitations of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its cost and availability. The compound is relatively expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for the use of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in scientific research. One direction is the development of new drugs and therapies for various diseases. The compound has shown promise in the treatment of inflammatory diseases and pain, and further research may lead to the development of new drugs and therapies.
Another direction is the study of the compound's effects on the immune system. The compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for autoimmune diseases.
Conclusion:
In conclusion, (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound has shown promise in the development of new drugs and therapies for various diseases, and further research may lead to the development of new treatments for autoimmune diseases and pain.
Synthesis Methods
The synthesis method of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the reaction of phenylalanine with 1,4-dioxane-2-methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product.
Scientific Research Applications
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound is used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(14-9-11-20-12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCHGPNUQPMTP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCOCC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)